molecular formula C10H13NO2 B2932154 Methyl 2-(3-aminophenyl)propanoate CAS No. 76980-62-6

Methyl 2-(3-aminophenyl)propanoate

Cat. No. B2932154
CAS RN: 76980-62-6
M. Wt: 179.219
InChI Key: QEQSJQDSJSIAPG-UHFFFAOYSA-N
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Description

“Methyl 2-(3-aminophenyl)propanoate” is a chemical compound with the molecular formula C10H13NO2 . It is also known by its IUPAC name, methyl 2-(3-aminophenyl)propanoate . The compound has a molecular weight of 179.22 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-aminophenyl)propanoate” is represented by the InChI code: 1S/C10H13NO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(3-aminophenyl)propanoate” are not fully detailed in the search results. It is known that the compound has a molecular weight of 179.22 . Other properties such as density, boiling point, melting point, and flash point are not available .

Relevant Papers The search results did not provide specific peer-reviewed papers related to “Methyl 2-(3-aminophenyl)propanoate”. For a more comprehensive understanding of this compound, further literature search and review would be necessary .

Scientific Research Applications

Stereoselective Synthesis

Methyl 2-(3-aminophenyl)propanoate plays a role in the stereoselective synthesis of 3-substituted phthalides, which are important in the synthesis of complex molecules. A study demonstrated the asymmetric transfer hydrogenation of methyl 2-acylbenzoates, including derivatives of methyl 2-(3-aminophenyl)propanoate, using ruthenium catalysts to produce 3-alkylphthalides with high yields and enantiomeric excesses. This process is valuable for producing optically active pharmaceuticals and agrochemicals (Everaere, Scheffler, Mortreux, & Carpentier, 2001).

Bioactive Phenolic Compounds

Research on Eucommia ulmoides Oliv., a traditional medicinal plant, identified methyl 3-(3,4-dihydroxyphenyl)-propanoate among other phenolic compounds with modest anti-inflammatory activities. These findings contribute to understanding the plant's pharmacological properties and support further investigation into its potential therapeutic applications (Ren et al., 2021).

Immunomodulatory Agents

Methyl 2-(3-aminophenyl)propanoate derivatives have been explored for their immunosuppressive properties. A study on the synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols showed that these compounds, structurally simplified from myriocin, have potential as immunosuppressive agents. The research highlights the importance of the phenyl ring's position within the molecule for its activity, paving the way for new drug developments in organ transplantation and immune-related diseases (Kiuchi et al., 2000).

Chiral Catalysis in Pharmaceutical Intermediates

The compound plays a crucial role in chiral catalysis for the preparation of pharmaceutical intermediates. A study demonstrated the use of Methylobacterium oryzae for the biocatalytic conversion of (±)-ethyl-3-amino-3-phenylpropanoate to S-3-amino-3-phenylpropionic acid, a key intermediate in the synthesis of S-dapoxetine. This approach offers an efficient method for producing enantiopure compounds, essential for drug development (Li et al., 2013).

properties

IUPAC Name

methyl 2-(3-aminophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQSJQDSJSIAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-aminophenyl)propanoate

CAS RN

76980-62-6
Record name methyl 2-(3-aminophenyl)propanoate
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